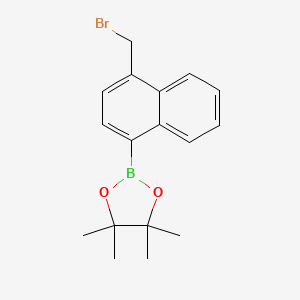

Ácido 4-(bromometil)naftaleno-1-borónico, éster de pinacol

Descripción general

Descripción

“4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is an organoboron compound that is extensively researched for its potential applications in organic synthesis and catalysis . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is characterized by the presence of a boronic ester moiety, which is a stable and versatile functional group in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” include the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” are influenced by the presence of the boronic ester moiety. This moiety is relatively stable and can be converted into a broad range of functional groups .Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki–Miyaura

Este compuesto es un reactivo valioso en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM), que se utiliza ampliamente para formar enlaces carbono-carbono. El acoplamiento SM es conocido por sus condiciones suaves y su tolerancia a los grupos funcionales, lo que lo hace ideal para la síntesis de moléculas orgánicas complejas .

Protodesboronación

Protodesboronación: de los ésteres borónicos de pinacol, incluido el ácido 4-(bromometil)naftaleno-1-borónico, éster de pinacol, es un paso crítico en la síntesis orgánica. Permite la hidrometilación formal anti-Markovnikov de alquenos, expandiendo el conjunto de herramientas para que los químicos modifiquen las moléculas .

Preparación de Materiales Anfitriones

El compuesto se puede utilizar para sintetizar intermediarios como benzoato de metilo 5-bromo-2-(naftaleno-1-il), que es un material de partida para la preparación de materiales anfitriones 9-antraceno-espirobenzofluoreno. Estos materiales anfitriones tienen aplicaciones en diodos emisores de luz orgánica (OLED) y otros dispositivos electrónicos .

Síntesis de Inhibidores de DYRK1A

Sirve como precursor en la síntesis de nuevos compuestos como piridazino [4,5-b]indol-4-onas y análogos de piridazin-3 (2H)-ona, que actúan como inhibidores de la enzima DYRK1A. Estos inhibidores tienen posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos .

Síntesis Orgánica y Farmacéuticos

Como materia prima e intermedio importante, este compuesto se utiliza en diversos ámbitos de la síntesis orgánica, los productos farmacéuticos, los agroquímicos y la producción de colorantes. Su versatilidad proviene del grupo funcional éster borónico, que es una piedra angular en la química sintética moderna .

Hidrólisis de Celulosa

En el campo de la ciencia de los materiales, este compuesto se utiliza para crear polímeros bifuncionales que son efectivos en la hidrólisis de la celulosa. Esta aplicación es particularmente relevante para la producción de biocombustibles y el procesamiento de biomasa .

Transformaciones de Grupos Funcionales

La porción de boro en el compuesto se puede transformar en una amplia gama de grupos funcionales. Estas transformaciones son esenciales en el desarrollo de nuevas entidades químicas y tienen amplias implicaciones en la química medicinal .

Enfoques de Boración

Por último, el compuesto participa en varios enfoques de boración, que son clave para introducir boro en las moléculas orgánicas. Esto es crucial para reacciones posteriores, como el acoplamiento de Suzuki–Miyaura mencionado anteriormente, y para la síntesis de materiales dopados con boro con propiedades únicas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that boronic esters like this compound are generally stable and readily prepared . These properties impact the bioavailability of the compound, making it a useful reagent in Suzuki–Miyaura cross-coupling reactions .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester. For instance, the compound is known to be marginally stable in water . This means that the presence of water can influence the compound’s stability and, consequently, its efficacy in Suzuki–Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPTWLZSCKVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)